
3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide (BMPH) is a chemical compound with potential application in scientific research. It is a hydrazide derivative of 4-methylbenzoic acid, and its synthesis and properties have been studied extensively in recent years.
作用机制
The mechanism of action of 3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide as a fluorescent probe for ROS detection involves the reaction of ROS with the compound, leading to the formation of a fluorescent product. The mechanism of action as an anticancer agent involves the induction of apoptosis in cancer cells through the activation of caspases. The mechanism of action as a potential therapeutic agent for Alzheimer's disease involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase, and reduce oxidative stress in cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide in lab experiments is its potential as a fluorescent probe for ROS detection, which can be useful in studying oxidative stress in cells. Another advantage is its potential as a therapeutic agent for Alzheimer's disease, which can be useful in developing new treatments for the disease. However, one limitation of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical applications.
未来方向
There are many future directions for 3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide research, including:
1. Studying the mechanism of action of this compound as a fluorescent probe for ROS detection in more detail.
2. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease.
3. Developing new derivatives of this compound with improved properties, such as increased selectivity and decreased toxicity.
4. Studying the biochemical and physiological effects of this compound in more detail, both in vitro and in vivo.
5. Investigating the potential of this compound as a diagnostic tool for diseases, such as Alzheimer's disease.
Conclusion
In conclusion, this compound is a chemical compound with potential application in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential applications of this compound.
合成方法
The synthesis of 3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to obtain the hydrazide derivative. Finally, the hydrazide derivative is reacted with 2,2-dimethylpropanoyl chloride and bromine to obtain this compound. The overall synthesis route is shown below:
科学研究应用
3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells, as a potential anticancer agent, and as a potential therapeutic agent for Alzheimer's disease.
属性
IUPAC Name |
3-bromo-N'-(2,2-dimethylpropanoyl)-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-5-6-9(7-10(8)14)11(17)15-16-12(18)13(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJXVPFWSLODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

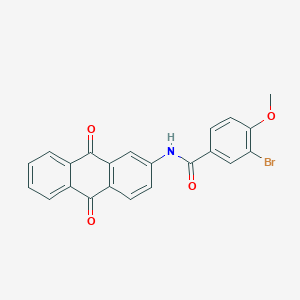

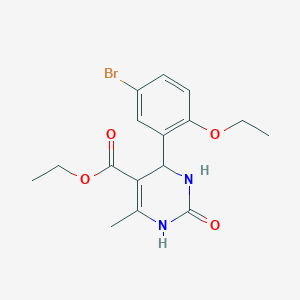
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![3-butoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5127958.png)
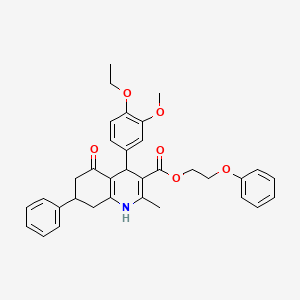
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)
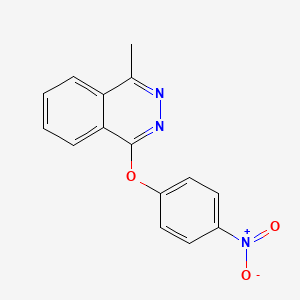
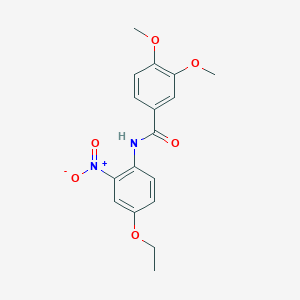
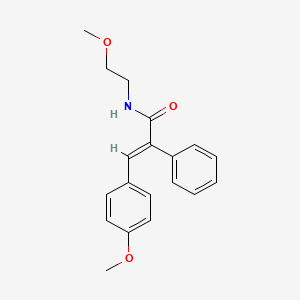
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)